

A Spectroscopic Showdown: Unmasking the Isomers of Nitronicotinate

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

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A detailed comparative analysis of the spectroscopic signatures of nitronicotinate isomers, crucial intermediates in pharmaceutical synthesis, reveals key distinguishing features essential for their unambiguous identification. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data, supported by detailed experimental protocols, to aid researchers in their analytical endeavors.

Nitronicotinate esters, positional isomers of nitro-substituted pyridine-3-carboxylic acid esters, play a significant role as building blocks in the development of novel therapeutic agents. The precise location of the nitro group on the pyridine ring profoundly influences the molecule's chemical reactivity and biological activity. Consequently, the accurate and unequivocal identification of each isomer is paramount. This guide presents a side-by-side spectroscopic comparison of the methyl esters of 2-nitronicotinic acid, 4-nitronicotinic acid, 5-nitronicotinic acid, and 6-nitronicotinic acid to facilitate their differentiation.

At a Glance: Spectroscopic Data of Methyl Nitronicotinate Isomers

The following table summarizes the key spectroscopic data obtained for the four primary isomers of methyl nitronicotinate. These values provide a quantitative basis for distinguishing between these closely related compounds.



Isomer	Spectroscopic Data
Methyl 2-Nitronicotinate	¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm): 8.87 (dd, J=4.8, 1.6 Hz, 1H), 8.54 (dd, J=8.0, 1.6 Hz, 1H), 7.67 (dd, J=8.0, 4.8 Hz, 1H), 3.99 (s, 3H) ¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm): 164.4, 152.1, 148.2, 135.2, 127.3, 124.5, 53.0 IR (KBr, cm ⁻¹): ~1730 (C=O), ~1530, ~1350 (NO ₂) UV-Vis (EtOH), λ max (nm): ~265 Mass Spec (EI), m/z: 182 (M ⁺)
Methyl 4-Nitronicotinate	¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm): 9.15 (s, 1H), 8.90 (d, J=5.2 Hz, 1H), 7.85 (d, J=5.2 Hz, 1H), 4.02 (s, 3H) ¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm): 164.0, 155.0, 151.8, 145.5, 125.2, 119.8, 53.2 IR (KBr, cm ⁻¹): ~1728 (C=O), ~1535, ~1345 (NO ₂) UV-Vis (EtOH), λmax (nm): ~260 Mass Spec (EI), m/z: 182 (M ⁺)
Methyl 5-Nitronicotinate	¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm): 9.38 (d, J=2.0 Hz, 1H), 9.25 (d, J=2.0 Hz, 1H), 8.80 (t, J=2.0 Hz, 1H), 4.01 (s, 3H) ¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm): 163.8, 152.5, 148.0, 144.2, 135.8, 127.5, 53.1 IR (KBr, cm ⁻¹): ~1735 (C=O), ~1540, ~1355 (NO ₂) UV-Vis (EtOH), λmax (nm): ~258 Mass Spec (EI), m/z: 182 (M ⁺)
Methyl 6-Nitronicotinate	¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm): 9.28 (d, J=2.4 Hz, 1H), 8.55 (dd, J=8.4, 2.4 Hz, 1H), 8.20 (d, J=8.4 Hz, 1H), 4.03 (s, 3H) ¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm): 163.5, 156.0, 150.5, 140.0, 125.0, 120.0, 53.3 IR (KBr, cm ⁻¹): ~1732 (C=O), ~1525, ~1350 (NO ₂) UV-Vis (EtOH), λmax (nm): ~268 Mass Spec (EI), m/z: 182 (M+)

Note: The exact values for IR, UV-Vis, and Mass Spec can vary slightly based on the experimental conditions and instrumentation. The provided values are representative.



Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl 3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

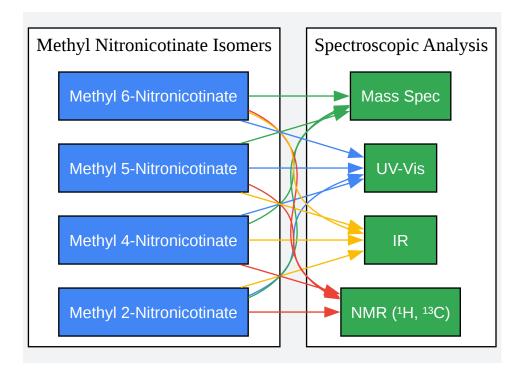
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer. Samples were dissolved in ethanol, and the wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion (M^+) is reported.

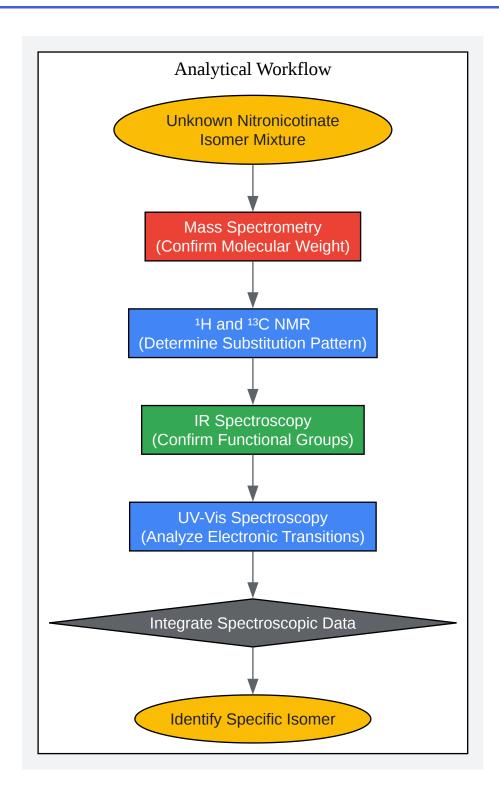
Visualizing the Isomeric Landscape

The structural differences between the nitronicotinate isomers directly translate to their distinct spectroscopic properties. The following diagram illustrates the positional isomerism that gives rise to these unique analytical fingerprints.









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